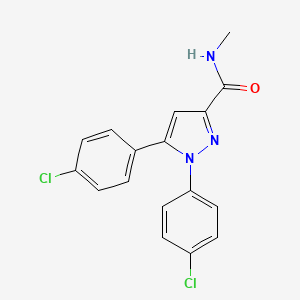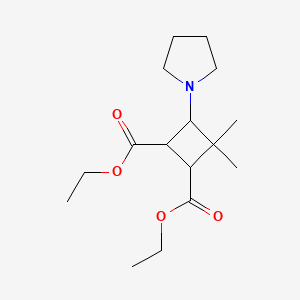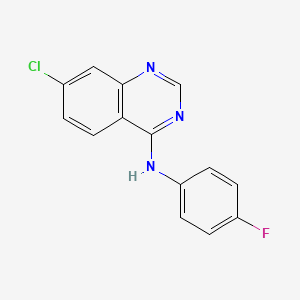
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine
説明
Synthesis Analysis
The synthesis of “7-chloro-N-(4-fluorophenyl)quinazolin-4-amine” involves several steps, including cyclization of 4-chloro-2-fluoroaniline with 2-cyanophenylacetylene, followed by reduction and bromination. The resulting intermediate is then reacted with 2-[(dimethylamino)methyl]benzylamine to yield the final product.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-chloro-N-(4-fluorophenyl)quinazolin-4-amine” include cyclization, reduction, bromination, and a reaction with 2-[(dimethylamino)methyl]benzylamine. The exact details of these reactions are not provided in the search results.- Molecular formula: C22H16ClFN4
- Molecular weight: 416.84 g/mol
- Melting point: 297-301°C
- Solubility: Insoluble in water, soluble in dimethyl sulfoxide (DMSO) and ethanol
科学的研究の応用
Synthesis of Gefitinib
This compound is used in the synthesis of Gefitinib , a drug used for the treatment of non-small cell lung carcinoma (NSCLC). The synthesis process is improved and cost-effective, with isolable and stable intermediates .
Cancer Chemotherapy
The compound plays a significant role in cancer chemotherapy. Many of the drugs used in chemotherapy have a narrow therapeutic index, and the responses produced with these drugs are often palliative and unpredictable . This compound, as part of targeted therapy, works specifically against the cancer cells and signaling pathways, making it more specific and having limited non-specific toxicities .
Tyrosine Kinase Inhibitors
The compound is used in the synthesis of tyrosine kinase inhibitors, which are target-oriented drugs. They play an important part in the modulation of growth factor signaling . Numerous clinically proven tyrosine kinase inhibitors have been studied in the past decades with aminoquinazoline as a core moiety .
Synthesis of Tandutinib, Erlotinib, and Gefitinib
The compound is used in the improved synthesis of three protein tyrosine kinase (PTK) inhibitors: Tandutinib, Erlotinib, and Gefitinib . These inhibitors have become important targets for selective cancer therapies .
Antiproliferative Efficacy
The compound has antiproliferative efficacy, meaning it can inhibit cell growth. Anticancer drugs can produce efficacy by targeting the cell cycle regulating signaling pathways .
Improved Synthesis Process
The compound is used in an improved synthesis process. The optimized reaction conditions have the advantages of mild reaction conditions, simple operation, and low cost .
将来の方向性
The future directions of “7-chloro-N-(4-fluorophenyl)quinazolin-4-amine” could involve its use in the development of innovative therapies, particularly in the field of cancer treatment. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .
作用機序
Target of Action
The primary target of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, also known as Gefitinib , is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR, Gefitinib selectively targets the mutant proteins in malignant cells .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by Gefitinib affects the modulation of growth factor signaling .
Pharmacokinetics
It is known that the compound is used as a first-line therapy to treat non-small cell lung carcinoma (nsclc) that meets certain genetic mutation criteria .
Result of Action
The result of Gefitinib’s action is the inhibition of the growth of cancer cells. It is used for the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies .
Action Environment
It is known that the compound is used in the treatment of certain types of cancer, and its efficacy can be influenced by various factors, including the genetic makeup of the cancer cells and the patient’s overall health .
特性
IUPAC Name |
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJWQIRCDXSHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250478 | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-fluorophenyl)quinazolin-4-amine | |
CAS RN |
477856-23-8 | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-(4-fluorophenyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)
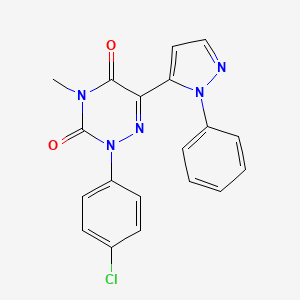
![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
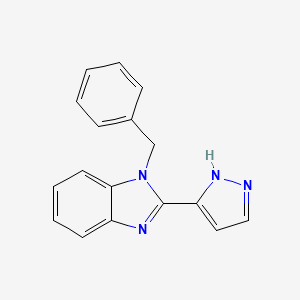
![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)



![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
